6-Benzyloxygramine
Overview
Description
Mechanism of Action
Target of Action
6-Benzyloxygramine primarily targets the N-terminal domain (N-NTD) of the nucleocapsid protein of coronaviruses such as MERS-CoV and SARS-CoV-2 . The N-NTD plays a crucial role in the replication cycle of the virus, making it an attractive target for antiviral drug design .
Mode of Action
This compound interacts with its target through hydrophobic interactions . It stabilizes the N-NTD dimers, leading to abnormal oligomerization of the N protein . This interaction is facilitated by a conserved hydrophobic cavity on the three-dimensional dimeric structure of the N-NTD, which is suitable for targeted drug screening .
Biochemical Pathways
It’s known that the compound’s interaction with the n-ntd leads toabnormal oligomerization of the N protein . This could potentially disrupt the normal replication cycle of the virus, thereby exerting its antiviral effects.
Pharmacokinetics
Research on similar compounds, such as o6-benzylguanine, suggests that these compounds can penetrate the cerebrospinal fluid (csf), which could be relevant for treating neurological manifestations of viral infections .
Result of Action
The primary result of this compound’s action is the stabilization of N-NTD dimers and abnormal oligomerization of the N protein . This could potentially interfere with the normal function of the N protein, disrupting the replication cycle of the virus and exerting antiviral effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability, efficacy, and mode of action .
Biochemical Analysis
Biochemical Properties
It is known that it is a PPARγ agonist , which suggests that it may interact with peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.
Molecular Mechanism
As a PPARγ agonist , it may bind to PPARs and modulate the transcription of target genes
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Benzyloxygramine can be synthesized from formaldehyde, 6-benzyloxyindole, and dimethylamine . The synthetic route involves the following steps:
Formation of 6-benzyloxyindole-3-carboxaldehyde: This intermediate is prepared by reacting 6-benzyloxyindole with formaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyloxygramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-hydroxylated derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products:
Oxidation: 6-Hydroxylated derivatives.
Reduction: Various indole derivatives.
Substitution: Substituted indole compounds.
Scientific Research Applications
6-Benzyloxygramine has diverse applications in scientific research:
Comparison with Similar Compounds
6-Benzyloxyindole: A precursor in the synthesis of 6-benzyloxygramine.
6-Hydroxygramine: An oxidation product of this compound.
6-Benzyloxyindole-3-carboxaldehyde: An intermediate in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific structure that allows it to act as a PPARγ agonist, making it valuable in metabolic research and drug development .
Properties
IUPAC Name |
N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLSLHBKDIBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293837 | |
Record name | 6-Benzyloxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57765-22-7 | |
Record name | 57765-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Benzyloxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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